Hex-2-ulofuranosyl hexopyranoside

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

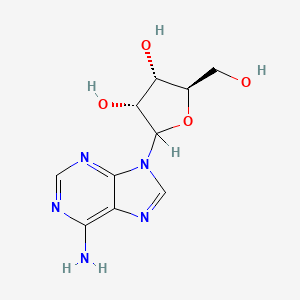

Hex-2-ulofuranosyl hexopyranoside can be isolated from the aerial parts of plants such as Capparis decidua . The plant material is dried, powdered, and extracted using cold maceration with 80% methanol for 48 hours . The extract is then subjected to various chromatographic techniques to isolate the compound .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of sucrose from sugarcane or sugar beet. The process includes crushing the plant material, extracting the juice, and purifying the sucrose through crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

Hex-2-ulofuranosyl hexopyranoside undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions typically occur under controlled temperature and pH conditions .

Major Products Formed

The major products formed from these reactions include acids, alcohols, and various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Hex-2-ulofuranosyl hexopyranoside has numerous applications in scientific research:

Chemistry: It is used as a standard for the analysis of organic elements.

Biology: It serves as a bacterial metabolite and is involved in various metabolic pathways.

Medicine: It has potential therapeutic applications due to its anti-inflammatory and antioxidant properties.

Industry: It is widely used in the food industry as a sweetener and preservative.

Wirkmechanismus

Hex-2-ulofuranosyl hexopyranoside exerts its effects through various molecular targets and pathways. It interacts with enzymes involved in carbohydrate metabolism, influencing energy production and storage . It also affects cellular signaling pathways related to inflammation and oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Hex-2-ulofuranosyl hexopyranoside is unique due to its specific structure and properties. Similar compounds include:

- Alpha-D-xylopyranose

- 2-O-methyl-D-mannopyranosa

- Saligenin-beta-D-glucopyranoside

- Methyl beta-D-galactoside

These compounds share structural similarities but differ in their specific functional groups and biological activities .

Eigenschaften

CAS-Nummer |

79324-70-2 |

|---|---|

Molekularformel |

C12H22O11 |

Molekulargewicht |

342.30 g/mol |

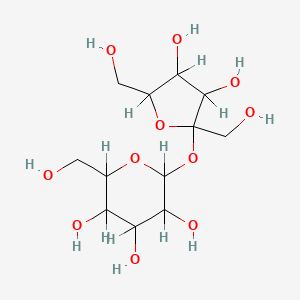

IUPAC-Name |

(2R,3S,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9+,10+,11-,12+/m1/s1 |

InChI-Schlüssel |

CZMRCDWAGMRECN-VJRJJCRKSA-N |

SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |

Isomerische SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O |

Kanonische SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |

Physikalische Beschreibung |

Liquid; OtherSolid; OtherSolid, Liquid; PelletsLargeCrystals; WetSolid |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-4-{[2-(methoxycarbonyl)phenyl]amino}-4-oxobut-2-enoic acid](/img/structure/B7776221.png)

![4-[(11,17-Dihydroxy-3,20-dioxopregna-1,4-dien-21-yl)oxy]-4-oxobutanoic acid](/img/structure/B7776245.png)